1-(3-Fluoro-4-isopropoxyphenyl)ethanone 1-(3-Fluoro-4-isopropoxyphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 1019478-62-6
VCID: VC2622892
InChI: InChI=1S/C11H13FO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
SMILES: CC(C)OC1=C(C=C(C=C1)C(=O)C)F
Molecular Formula: C11H13FO2
Molecular Weight: 196.22 g/mol

1-(3-Fluoro-4-isopropoxyphenyl)ethanone

CAS No.: 1019478-62-6

Cat. No.: VC2622892

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-isopropoxyphenyl)ethanone - 1019478-62-6

Specification

CAS No. 1019478-62-6
Molecular Formula C11H13FO2
Molecular Weight 196.22 g/mol
IUPAC Name 1-(3-fluoro-4-propan-2-yloxyphenyl)ethanone
Standard InChI InChI=1S/C11H13FO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
Standard InChI Key QBEHHWVRGNWBOE-UHFFFAOYSA-N
SMILES CC(C)OC1=C(C=C(C=C1)C(=O)C)F
Canonical SMILES CC(C)OC1=C(C=C(C=C1)C(=O)C)F

Introduction

Chemical Structure and Properties

Molecular Structure

1-(3-Fluoro-4-isopropoxyphenyl)ethanone consists of a benzene ring with three substituents: a fluorine atom at position 3 (meta), an isopropoxy group at position 4 (para), and an acetyl group. The acetyl group (ethanone) contributes to the compound's carbonyl functionality, while the fluorine atom creates electronic effects that influence reactivity. The isopropoxy group introduces steric bulk and hydrophobicity to the molecule .

The molecular formula of this compound is C₁₁H₁₃FO₂, indicating eleven carbon atoms, thirteen hydrogen atoms, one fluorine atom, and two oxygen atoms. The compound has a calculated molecular weight of 196.22 g/mol, which places it in the range of small molecule organic compounds .

Key Properties Data

PropertyValueSource
Molecular FormulaC₁₁H₁₃FO₂
Molecular Weight196.22 g/mol
PubChem CID28414538
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Nomenclature and Identification

IUPAC Name and Synonyms

Several synonyms exist for this compound, including:

  • 1-(3-fluoro-4-isopropoxyphenyl)ethanone (common name)

  • 1-(3-fluoro-4-propan-2-yloxyphenyl)ethanone (alternative IUPAC name)

  • 1-(3-Fluoro-4-(1-methylethoxy)phenyl)ethanone

  • 1-[3-fluoro-4-(propan-2-yloxy)phenyl]ethan-1-one

  • ethanone, 1-[3-fluoro-4-(1-methylethoxy)phenyl]

Chemical Identifiers

The compound is uniquely identified through various standardized chemical identifiers. These identifiers are essential for unambiguous reference in scientific literature, regulatory documentation, and chemical databases .

Identifier TypeValueSource
CAS Registry Number1019478-62-6
PubChem CID28414538
InChIInChI=1S/C11H13FO2/c1-7(2)14-11-5-4-9(8(3)13)6-10(11)12/h4-7H,1-3H3
InChIKeyQBEHHWVRGNWBOE-UHFFFAOYSA-N
SMILESCC(C)OC1=C(C=C(C=C1)C(=O)C)F
SCHEMBL IDSCHEMBL1091884

Database Registration History

According to PubChem records, 1-(3-Fluoro-4-isopropoxyphenyl)ethanone was first registered in their database on May 28, 2009, with the most recent modification date being February 22, 2025. This timeline suggests that the compound has been known to the scientific community for over 15 years, with continuing interest in its properties and applications .

Structural Relationships and Classification

Functional Group Analysis

1-(3-Fluoro-4-isopropoxyphenyl)ethanone contains several key functional groups that determine its chemical behavior:

  • Ketone group (ethanone): The carbonyl functionality makes the compound susceptible to nucleophilic addition reactions and provides a site for various transformations such as reduction to alcohols, oxidation, and condensation reactions.

  • Aromatic ring: The phenyl moiety contributes to the compound's stability through aromaticity and provides a platform for electrophilic aromatic substitution reactions, though these are influenced by the existing substituents.

  • Fluorine substituent: The C-F bond introduces specific electronic effects including increased electronegativity in the region of substitution, which can influence reaction rates and selectivity at nearby sites.

  • Isopropoxy group: This alkoxy substituent contributes to the electron density of the aromatic ring through resonance effects and can potentially participate in ether cleavage reactions under specific conditions .

Spectroscopic Properties

Predicted Spectral Characteristics

Based on the structure of 1-(3-Fluoro-4-isopropoxyphenyl)ethanone, we can predict certain spectroscopic features:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR would show signals for the methyl group of the acetyl moiety (approximately 2.5-2.6 ppm), the isopropyl hydrogens (doublet at approximately 1.3-1.4 ppm for the two methyl groups and a septet at approximately 4.5-4.7 ppm for the methine hydrogen), and the aromatic protons (6.8-7.8 ppm) with coupling patterns influenced by the fluorine substituent.

    • ¹³C NMR would display a characteristic carbonyl carbon signal around 195-200 ppm, with the aromatic carbons showing splitting due to coupling with the fluorine atom.

    • ¹⁹F NMR would show a single signal, likely in the range of -110 to -140 ppm, depending on the electronic environment.

  • Infrared Spectroscopy (IR):

    • A strong carbonyl stretching band around 1680-1700 cm⁻¹

    • C-F stretching typically around 1000-1400 cm⁻¹

    • C-O stretching of the isopropoxy group around 1200-1260 cm⁻¹

    • Aromatic C=C stretching around 1450-1600 cm⁻¹

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 196

    • Fragment ions corresponding to loss of methyl (m/z 181), acetyl (m/z 153), and isopropoxy groups

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